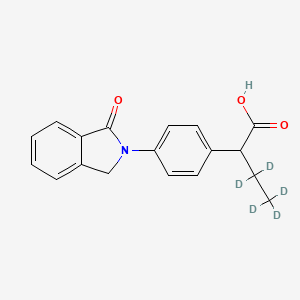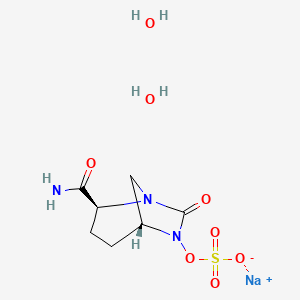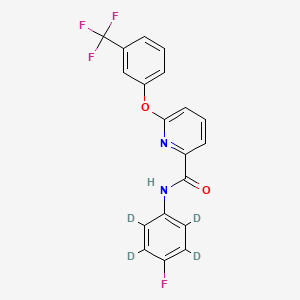
Epicoprostanol-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epicoprostanol-d5 is a deuterium-labeled derivative of epicoprostanol. Epicoprostanol is a compound found in adipocere, which is a waxy substance formed during the decomposition of body fat in moist environments. The deuterium labeling in this compound is used to trace and study the compound’s behavior in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
Epicoprostanol-d5 is synthesized by the reduction of coprostanone using lithium aluminum deuteride. The reaction involves the replacement of hydrogen atoms with deuterium atoms, resulting in the formation of this compound. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve the desired isotopic labeling. The product is then purified using chromatographic techniques to ensure high purity and isotopic enrichment.
化学反应分析
Types of Reactions
Epicoprostanol-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学研究应用
Epicoprostanol-d5 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the fate of sterols in biological systems.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of sterol-based drugs.
Industry: Applied in the development of new materials and chemical processes involving sterols.
作用机制
The mechanism of action of epicoprostanol-d5 involves its incorporation into biological systems where it mimics the behavior of natural epicoprostanol. The deuterium labeling allows for the tracking of the compound through various metabolic pathways. This compound interacts with enzymes and receptors involved in sterol metabolism, providing insights into the molecular targets and pathways.
相似化合物的比较
Similar Compounds
Coprostanol: A similar sterol found in feces, produced by the reduction of cholesterol.
Cholestanol: Another sterol with a similar structure, found in various tissues.
Epicholestanol: A stereoisomer of cholestanol with different spatial arrangement of atoms.
Uniqueness
Epicoprostanol-d5 is unique due to its deuterium labeling, which provides a distinct advantage in tracing and studying the compound in various scientific applications. The isotopic labeling allows for precise tracking and quantification, making it a valuable tool in research.
属性
分子式 |
C27H48O |
|---|---|
分子量 |
393.7 g/mol |
IUPAC 名称 |
(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i13D2,17D2,21D |
InChI 键 |
QYIXCDOBOSTCEI-AQNUQCFSSA-N |
手性 SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCCC(C)C)C)C)([2H])[2H])O |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



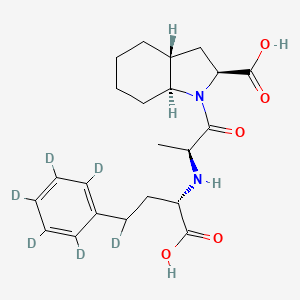



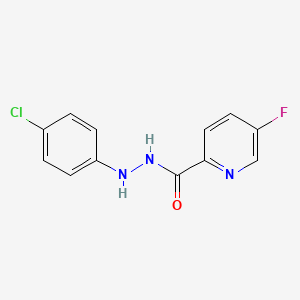
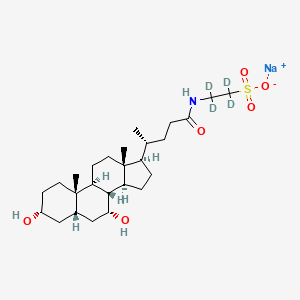
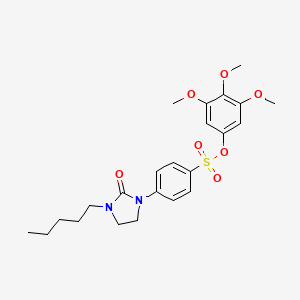


![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)
